Lopinavir (4R) Epimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

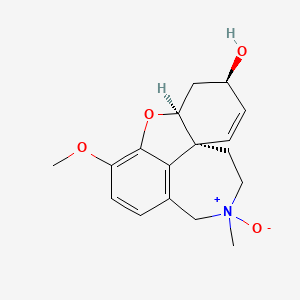

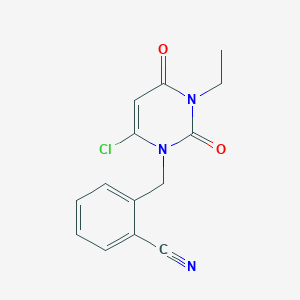

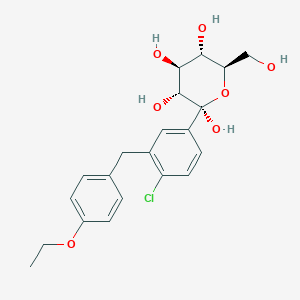

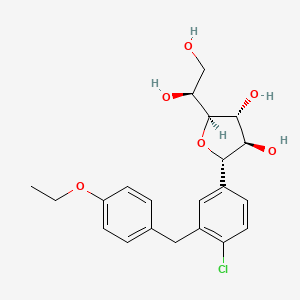

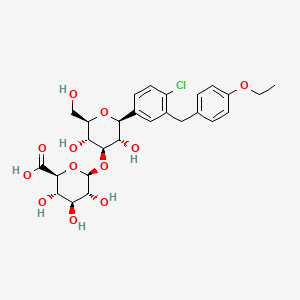

Lopinavir (4R) Epimer is a diastereomer of Lopinavir, a selective HIV protease inhibitor and antiviral . It has a molecular formula of C37H48N4O5 and a molecular weight of 628.8 . It can be used for analytical method development, method validation (AMV), and quality-controlled (QC) application for Abbreviated New Drug Application (ANDA) or during the commercial production of Lopinavir .

Molecular Structure Analysis

The chemical name of Lopinavir (4R) Epimer is (S)-N-((2S,4R,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide . The molecular structure of Lopinavir (4R) Epimer is not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

Lopinavir (4R) Epimer has a molecular formula of C37H48N4O5 and a molecular weight of 628.8 . The specific physical and chemical properties of Lopinavir (4R) Epimer are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

COVID-19 Treatment

- Lopinavir, often in combination with ritonavir, has been proposed as a potential treatment for COVID-19. Studies have examined its efficacy in reducing mortality, duration of hospital stay, or risk of progressing to invasive mechanical ventilation or death in hospitalized patients with COVID-19. However, the findings do not support its use for this purpose as no significant benefits were observed in terms of mortality or duration of hospital stay (Horby et al., 2020).

HIV-1 Infection Treatment

- Lopinavir/ritonavir has been a key drug in the treatment of HIV-1 infection. It is the first coformulated HIV-1 protease inhibitor and has shown clinical efficacy in both antiretroviral-naïve and experienced patients. The drug is characterized by a high genetic barrier to resistance and is more forgiving of non-adherence than earlier, unboosted protease inhibitors (Chandwani & Shuter, 2008).

Role in SARS and Other Viral Infections

- Lopinavir/ritonavir has been investigated for its role in treating other viral infections, such as SARS. The combination has demonstrated potential efficacy in treating SARS, especially when combined with other antiviral agents (Chu et al., 2004).

Pharmacokinetics Studies

- Several studies have focused on the pharmacokinetics of lopinavir and ritonavir, exploring how these drugs interact in the body, especially in the context of HIV treatment. Factors such as body weight and advanced liver fibrosis have been found to affect the pharmacokinetics of these drugs (Moltó et al., 2008).

Antiviral Mechanisms

- Research into the antiviral mechanisms of lopinavir and ritonavir suggests that these drugs may interact well with the active sites of various viral proteases, thereby inhibiting viral replication. This interaction is crucial in understanding their effectiveness against HIV and potentially other viruses (Nutho et al., 2020).

Direcciones Futuras

Lopinavir (4R) Epimer can be used for the analytical method development, method validation (AMV), and quality-controlled (QC) application for Abbreviated New Drug Application (ANDA) or during the commercial production of Lopinavir . The future directions of Lopinavir (4R) Epimer are not explicitly mentioned in the search results.

Propiedades

Número CAS |

1798014-18-2 |

|---|---|

Nombre del producto |

Lopinavir (4R) Epimer |

Fórmula molecular |

C37H48N4O5 |

Peso molecular |

628.8 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(2S,4R,5S)-Lopinavir; (S)-N-((2S,4R,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.